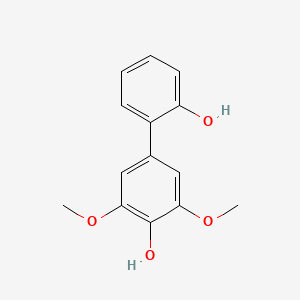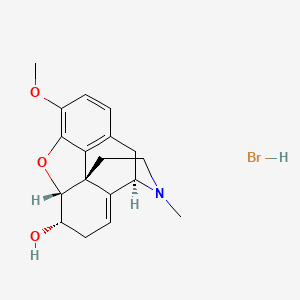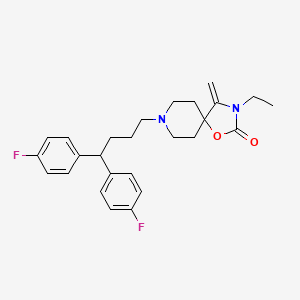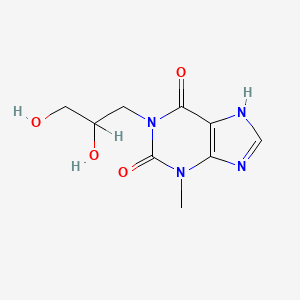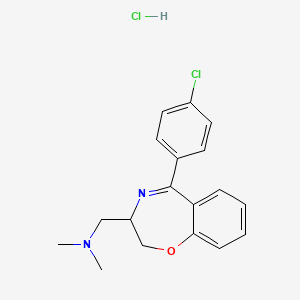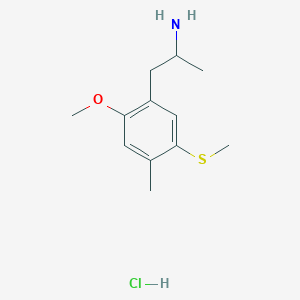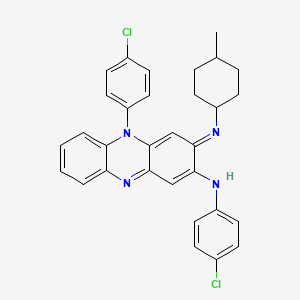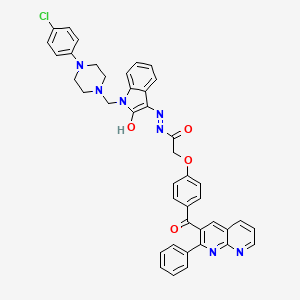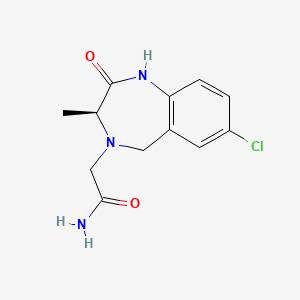
Guanosine, 2',3'-dideoxy-3'-(hydroxymethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanosine, 2’,3’-dideoxy-3’-(hydroxymethyl)- is a modified nucleoside derived from guanosine. It is characterized by the absence of hydroxyl groups at the 2’ and 3’ positions of the ribose sugar, replaced by a hydroxymethyl group at the 3’ position. This structural modification imparts unique chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Guanosine, 2’,3’-dideoxy-3’-(hydroxymethyl)- typically involves the selective removal of hydroxyl groups from guanosine. One common method is the use of protecting groups to mask the hydroxyl groups, followed by selective deprotection and reduction reactions. For example, the use of silyl protecting groups can facilitate the selective removal of hydroxyl groups under mild conditions.
Industrial Production Methods
Industrial production of Guanosine, 2’,3’-dideoxy-3’-(hydroxymethyl)- often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, chromatography, and recrystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Guanosine, 2’,3’-dideoxy-3’-(hydroxymethyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce methyl derivatives.
Aplicaciones Científicas De Investigación
Guanosine, 2’,3’-dideoxy-3’-(hydroxymethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of nucleic acid analogs and other complex molecules.
Biology: The compound is studied for its role in cellular processes and as a potential antiviral agent.
Medicine: Research is ongoing to explore its therapeutic potential in treating viral infections and other diseases.
Industry: It is used in the production of pharmaceuticals and as a research tool in various biochemical assays.
Mecanismo De Acción
The mechanism of action of Guanosine, 2’,3’-dideoxy-3’-(hydroxymethyl)- involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound may inhibit viral replication by acting as a chain terminator during nucleic acid synthesis. Molecular targets include viral polymerases and other enzymes involved in nucleic acid metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Guanosine: The parent compound with hydroxyl groups at the 2’ and 3’ positions.
2’,3’-Dideoxyguanosine: Lacks hydroxyl groups at the 2’ and 3’ positions but does not have the hydroxymethyl group.
3’-Deoxy-3’-fluoroguanosine: Contains a fluorine atom at the 3’ position instead of a hydroxymethyl group.
Uniqueness
Guanosine, 2’,3’-dideoxy-3’-(hydroxymethyl)- is unique due to the presence of the hydroxymethyl group at the 3’ position, which imparts distinct chemical and biological properties. This modification can enhance its stability and alter its interactions with enzymes and other biomolecules, making it a valuable compound for research and therapeutic applications.
Propiedades
Número CAS |
133713-61-8 |
|---|---|
Fórmula molecular |
C11H15N5O4 |
Peso molecular |
281.27 g/mol |
Nombre IUPAC |
2-amino-9-[(2R,4R,5S)-4,5-bis(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C11H15N5O4/c12-11-14-9-8(10(19)15-11)13-4-16(9)7-1-5(2-17)6(3-18)20-7/h4-7,17-18H,1-3H2,(H3,12,14,15,19)/t5-,6-,7-/m1/s1 |
Clave InChI |
ZNUYNHNZXDVSQO-FSDSQADBSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)CO |
SMILES canónico |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



